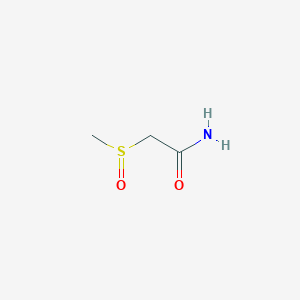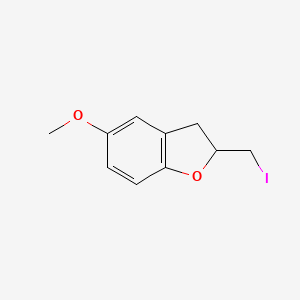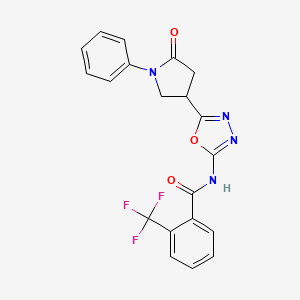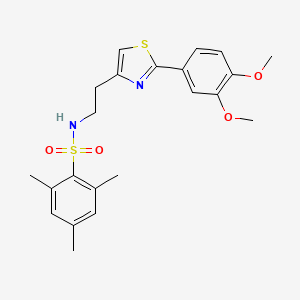
2-(Methylsulfinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfinyl)acetamide is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an acetyl group attached to a nitrogen atom. Acetamides are known for their diverse range of biological activities and have been the subject of extensive research due to their potential therapeutic applications. The compound of interest, this compound, has not been directly studied in the provided papers, but related compounds have been synthesized and evaluated for various biological activities, including as COX-2 inhibitors and anticonvulsants .
Synthesis Analysis
The synthesis of related methylsulfonyl and sulfamoyl acetamides has been reported, where the replacement of an ester moiety with an amide group led to more stable derivatives with good COX-inhibition properties . Similarly, substituted acetamides have been synthesized from various starting materials, such as 2-amino-3-nitrophenol and 2-amino-4-nitrophenol, and characterized using techniques like FAB mass spectrometry, IR, and NMR spectroscopy . These methods could potentially be applied to the synthesis and characterization of this compound.
Molecular Structure Analysis
The molecular structure of acetamides can be complex, with the possibility of different conformers existing in equilibrium. For instance, N,N-diethyl-2-[(4-substituted)phenylsulfinyl] acetamides have been found to exhibit cis and gauche conformers, with the cis conformer being more stable due to favorable charge transfer and Coulombic interactions . X-ray crystallography has been used to determine the molecular structure of some substituted acetamides, revealing the presence of intra- and intermolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of acetamides can be influenced by their molecular structure and the presence of substituents. For example, the presence of a methylsulfanyl group in 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamide affects its conformation and, consequently, its chemical properties . The study of such substituent effects can provide insights into the reactivity of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamides, such as their polarity and hydrogen bonding capabilities, are crucial for their biological activity. The dipole moment method and quantum chemical calculations have been used to study the conformations and polarity of related compounds . Additionally, the crystal structures of some acetamides have revealed the importance of hydrogen bonding in determining their solid-state properties . These studies suggest that similar analyses could be conducted on this compound to understand its properties.
Scientific Research Applications
Cationic Olefin Cyclization
2-(Methylsulfinyl)acetamide derivatives have been explored for initiating cationic olefin cyclization. In a study, N-(2-methyl-2-propenyl)-N-methyl-α-(methylsulfinyl)acetamide and similar compounds were treated with trifluoroacetic anhydride, leading to the formation of various lactams through a Pummerer reaction intermediate (Tamura et al., 1981).
Monoamine Transporter Binding
A structural analysis of 2-[(Diphenylmethyl)sulfinyl]acetamide (modafinil) analogs highlighted their unique binding to dopamine transporters, differing from substances like cocaine. This compound and its analogs showed promise for treating psychostimulant abuse, with various substitutions improving binding affinity and selectivity (Okunola-Bakare et al., 2014).
Biologically Active Arylethylamines Synthesis
This compound was utilized in synthesizing α-(methylthio)arylacetamides, which were then transformed into biologically active arylethylamines, including compounds like macromerine (Ishibashi et al., 1989).
Chiral Discrimination in Solid State
The chiral discrimination of methyl 2-(diphenylmethylsulfinyl)acetate, a key intermediate in the synthesis of an acetamide derivative (modafinil), was studied. It involved characterizing a racemic conglomerate and analyzing binary and ternary phase diagrams (Renou et al., 2007).
COX-2 Inhibitors Synthesis
Methylsulfonyl and sulfamoyl acetamides, including those derived from this compound, were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) isoform. Some compounds showed notable activity against COX-2, with improved stability and desirable analgesic activity in vivo (Consalvi et al., 2015).
Acid-Catalyzed Cyclizations
Under Pummerer reaction conditions, specific derivatives of this compound underwent acid-catalyzed cyclizations, providing a novel approach to synthesizing the erythrinane skeleton (Tamura et al., 1982).
Structural and Polarity Studies
Studies on the conformation and polarity of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides, related to this compound, were conducted to understand their physicochemical properties (Ishmaeva et al., 2015).
Mechanism of Action
Target of Action
It is known that similar compounds, such as modafinil and its analogues, interact with monoamine transporters, including the dopamine transporter (dat), norepinephrine transporter (net), and serotonin transporter (sert) . These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, thereby influencing neuronal communication and various brain functions.
Mode of Action
For instance, modafinil and its analogues are known to inhibit the reuptake of dopamine, leading to increased dopamine levels in the synaptic cleft . This can enhance neuronal communication and influence various cognitive processes.
Biochemical Pathways
These pathways play a crucial role in processes such as reward, motivation, memory, and motor control .
Pharmacokinetics
Related compounds like modafinil have been found to exhibit enantioselectivity in their pharmacokinetic profiles . For instance, the R- and S-enantiomers of modafinil show differential metabolic stability, with the S-enantiomer being eliminated more slowly than the R-enantiomer . Such properties can significantly impact the bioavailability and therapeutic efficacy of these compounds.
properties
IUPAC Name |
2-methylsulfinylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c1-7(6)2-3(4)5/h2H2,1H3,(H2,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXPTDCYRCXFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-3-yl)methanone](/img/structure/B3012437.png)
![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3012439.png)

![2-[benzyl(cyanomethyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B3012443.png)

![N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3012446.png)

![2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B3012448.png)

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid](/img/structure/B3012453.png)

![N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B3012456.png)
![6-(2-Methoxyphenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3012457.png)
